2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a benzyl group at position 3, a ketone at position 4, and an acetamide side chain linked to a cyclohexenylethyl group. The molecule’s unique substituents confer distinct physicochemical and pharmacological properties, particularly in targeting Toll-like receptor 4 (TLR4) and related pathways .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c32-24(28-16-15-20-9-3-1-4-10-20)18-31-23-14-8-7-13-22(23)25-26(31)27(33)30(19-29-25)17-21-11-5-2-6-12-21/h2,5-9,11-14,19H,1,3-4,10,15-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTUOCQEKSYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure integrating a pyrimidoindole core with an acetamide moiety. The molecular formula is with a molecular weight of approximately 420.52 g/mol. Its unique structural attributes contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O |
| Molecular Weight | 420.52 g/mol |
| CAS Number | 1216967-93-9 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. This is potentially due to its ability to induce apoptosis and inhibit cell cycle progression.
- Antiviral Properties : The compound has shown promise in antiviral assays, where it appears to interfere with viral replication mechanisms. This activity may be linked to its interaction with viral enzymes or host cellular pathways.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects are still under investigation but appear to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It is believed to interact with various receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis.
- Gene Expression Alteration : The compound might influence the expression of genes associated with cell growth and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within the pyrimidoindole class:
-
Anticancer Studies :
- A study reported that derivatives of pyrimidoindoles exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Another study highlighted that certain Mannich bases derived from pyrimidoindoles displayed enhanced cytotoxicity against human colon cancer cells, suggesting structural modifications could lead to improved efficacy .
-
Antiviral Activity :
- Research has indicated that compounds with similar structures inhibited viral replication in vitro, showcasing potential as novel antiviral agents .
- Specific interactions with viral proteins have been suggested as a mechanism for this antiviral activity.
- Anti-inflammatory Research :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may interact with specific biological targets, influencing various metabolic pathways.
Anticancer Activity:
Studies have shown that derivatives of pyrimidoindoles, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes in cancer metabolism or the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties:
The compound has demonstrated activity against several bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl or acetamide groups can enhance efficacy.
Biological Research
In biological studies, the compound has been used to explore mechanisms of action related to its pharmacological effects. For instance:
- Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases involved in disease processes.
- Receptor Interaction: The compound could modulate receptor activity, affecting cellular signaling pathways linked to inflammation or cancer progression.
Material Science
Due to its unique structural features, this compound may find applications in the development of new materials. Its ability to form complexes with metals or other organic molecules can be harnessed in creating advanced materials for electronics or catalysis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyrimidoindoles, including this compound. Results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values suggesting potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for new antibiotic development .
Case Study 3: Mechanistic Insights
In a recent publication in Bioorganic & Medicinal Chemistry Letters, researchers elucidated the mechanism of action involving the inhibition of specific kinases associated with inflammatory responses. The findings support further investigation into its therapeutic applications in inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative. This reaction is critical for metabolic studies and prodrug activation.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 h, 110°C | 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetic acid + cyclohexenylethylamine | ~75% |
| Basic (NaOH, aqueous) | 2M NaOH, 6 h, 80°C | Sodium salt of acetic acid derivative + free amine | ~68% |
Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate is pH-dependent, with faster kinetics under strongly acidic conditions.
Electrophilic Aromatic Substitution at the Pyrimidoindole Core
The pyrimidoindole system participates in electrophilic substitution, primarily at the C8 position of the indole ring due to electron-rich aromatic regions.
The presence of the 4-oxo group deactivates the pyrimidine ring, directing substitution to the indole moiety.
Alkylation/Dealkylation at the Benzyl Group
The benzyl substituent undergoes Friedel-Crafts alkylation and dealkylation under specific conditions:
| Reaction | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|
| Benzyl deprotection | H₂, Pd/C | 1 atm, EtOH, 25°C | Removal of benzyl group to yield NH-free pyrimidoindole |
| Reductive alkylation | NaBH₃CN, RCHO | pH 4–5, RT | Secondary amine formation at benzyl position |
The benzyl group’s stability under acidic conditions makes it a useful protecting group during synthetic modifications.
Cyclohexenyl Group Reactions
The cyclohex-1-en-1-yl ethyl side chain participates in hydrogenation and epoxidation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Hydrogenation | H₂, PtO₂ | Saturated cyclohexyl ethyl derivative | Improved pharmacokinetics |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide formation at the double bond | Intermediate for further functionalization |
The unsaturated bond in cyclohexenyl enhances reactivity toward electrophiles, enabling diverse derivatization.
Oxidation of the Pyrimidinone Ring
The 4-oxo group in the pyrimidinone ring can be oxidized to a carboxylic acid under strong oxidizing conditions, though this is rarely exploited due to ring instability:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 8 h | Pyrimidine-4-carboxylic acid derivative | <20% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the cyclohexenyl double bond, forming dimeric products:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 12 h | Dimer via cyclohexenyl cross-linking | 0.15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidoindole Core
Key Structural Differences and Analogues
Key Observations :
- Benzyl vs. Phenyl Substitutions : The target compound’s 3-benzyl group (vs. 3-phenyl in analogues) may enhance steric bulk, affecting receptor binding kinetics .
- Cyclohexenylethyl vs.
- Thio vs. Oxo Linkages : Thio-linked acetamides (e.g., Compound 27) exhibit reduced oxidative stability but higher solubility in polar solvents .
Pharmacological Profile Comparisons
- TLR4 Selectivity: Sulfonyl/sulfinyl derivatives () show nanomolar-range TLR4 inhibition, while the target compound’s benzyl group may favor alternative binding modes .
- Antitrypanosomal Activity: Indole-azepino derivatives () demonstrate antitrypanosomal activity (IC₅₀ = 0.5–2.0 µM), but the target compound lacks halogen atoms critical for this activity .
- Metabolic Stability: Fluorinated derivatives (e.g., 8-fluoro in ) resist CYP450-mediated degradation, suggesting the target compound’s non-fluorinated structure may require prodrug strategies .
Analytical Data
- NMR Trends : The cyclohexenyl ethyl group in the target compound is expected to show δ 5.6–5.8 ppm (vinyl protons) and δ 2.1–2.5 ppm (methylene protons), distinct from cyclohexyl derivatives (δ 1.2–1.8 ppm) .
- HRMS Validation : Expected [M+H]⁺ for the target compound: ~523.23 (C₃₁H₃₁N₄O₂), closely matching analogues in and .
Q & A
Q. What established synthetic routes are available for this compound, and what are their key reaction conditions?
The compound can be synthesized via multi-step organic reactions. A representative approach involves coupling a pyrimidoindole backbone with a cyclohexenylethyl acetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF at 40°C). Critical steps include:
- Activation of carboxylic acid groups using HOBt and EDC .
- Purification via liquid-liquid extraction (e.g., ethyl acetate) and drying with anhydrous Na₂SO₄ .
- Final product isolation through solvent evaporation and vacuum drying . Typical yields range from 72% to 85%, depending on reaction optimization .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H NMR : Used to verify amine/imine tautomer ratios (e.g., δ 11.20–10.10 ppm for NH signals in amine/imine forms) .
- HPLC-MS : Validates purity (>95%) and molecular weight via mass spectrometry .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., 4-oxo groups at ~1700 cm⁻¹) and amide bonds .
Q. What purification strategies are recommended for isolating the final product?
- Liquid-Liquid Extraction : Use ethyl acetate to separate organic layers from aqueous phases, followed by washing with HCl, NaHCO₃, and brine to remove unreacted reagents .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for high-purity isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C under H₂) for reductive cyclization steps to improve regioselectivity .
- Temperature Control : Optimize heating (e.g., 40–60°C) to balance reaction rate and decomposition .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
Q. How can contradictions in spectroscopic data (e.g., tautomeric ratios) be resolved?
- Variable-Temperature NMR : Analyze temperature-dependent shifts to identify dominant tautomers .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .
- Computational Modeling : Use DFT calculations to predict stable tautomeric forms and compare with experimental data .
Q. What computational methods predict the compound’s bioactivity and target selectivity?
- Molecular Docking : Simulate binding affinities with protein targets (e.g., kinases) using software like AutoDock .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) with tools like SwissADME .
- QSAR Models : Correlate structural features (e.g., cyclohexenyl substituents) with biological activity .
Q. What mechanistic insights exist for catalytic steps in its synthesis?
- Reductive Cyclization : Pd-catalyzed reactions using formic acid derivatives as CO surrogates can form pyrimidoindole cores via nitroarene intermediates .
- Amidation Mechanisms : EDC/HOBt activates carboxyl groups via an oxybenzotriazole intermediate, reducing racemization .
Q. How can in vivo metabolic stability and toxicity be assessed preclinically?
- Microsomal Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the cyclohexenyl group) .
- CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms .
- Toxicogenomics : Profile gene expression changes in cell lines exposed to the compound .
Data Contradiction Analysis
Q. Discrepancies in reported yields (e.g., 72% vs. 85%): How to troubleshoot?
- Reagent Purity : Ensure anhydrous conditions and fresh EDC/HOBt to avoid side reactions .
- Stoichiometry Adjustments : Optimize molar ratios of backbone and coupling agents (e.g., 1:1.2 backbone:reagent) .
- Byproduct Monitoring : Use TLC or LC-MS to detect impurities and adjust purification protocols .
Q. Conflicting tautomer ratios in NMR: Are these batch-dependent or solvent artifacts?
- Solvent Polarity Tests : Compare DMSO-d₆ vs. CDCl₃ to assess solvent effects on tautomer equilibrium .
- Batch Reproducibility : Replicate syntheses under identical conditions to isolate procedural variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
